molecular formula C16H24ClNO2 B4786023 4-[6-(4-chlorophenoxy)hexyl]morpholine

4-[6-(4-chlorophenoxy)hexyl]morpholine

Cat. No.: B4786023
M. Wt: 297.82 g/mol
InChI Key: JEZCZRKUVWVREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-Chlorophenoxy)hexyl]morpholine is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a morpholine ring, a well-established pharmacophore known to enhance the potency and pharmacokinetic properties of bioactive molecules by facilitating interactions with target proteins such as kinases . The compound's design, featuring a morpholine group linked to a chlorophenyl ether via a hexyl chain, suggests its potential application as a key synthetic intermediate or building block in the construction of more complex molecules. Researchers are particularly interested in this compound and its structural analogs for their promising biological activities. Compounds containing morpholine and substituted phenyl rings have demonstrated robust antiproliferative activity against various cancer cell lines, functioning as dual PI3K/mTOR inhibitors that disrupt essential cellular signaling pathways involved in cell growth and survival . Furthermore, morpholine-clubbed derivatives have shown significant anti-inflammatory effects in macrophage cells stimulated by LPS, effectively inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) . The incorporation of the chlorophenoxy moiety further enhances the molecule's potential as a versatile scaffold in drug discovery. This compound is intended for research applications only, including as a reference standard in analytical chemistry, an intermediate in synthetic organic chemistry, and a probe for investigating biological mechanisms in pharmacological studies. It is supplied with comprehensive analytical data to ensure research integrity. Important Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[6-(4-chlorophenoxy)hexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZCZRKUVWVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substituents

  • Chlorine vs. Bromine : Brominated analogs (e.g., 4-(4-bromophenethyl)morpholine) exhibit stronger π-π stacking interactions due to bromine’s larger atomic radius, enhancing receptor binding in vitro . Chlorine, however, offers a balance between lipophilicity and metabolic stability .
  • Fluorine : The introduction of fluorine (e.g., 4-(2-chloro-4-fluorobenzyl)morpholine) increases electronegativity, improving membrane permeability and antibacterial potency .

Chain Length and Flexibility

  • Hexyl vs. Butyl/Propyl Chains: The hexyl chain in this compound provides greater conformational flexibility than shorter chains (e.g., 4-(4-chlorobutyl)morpholine HCl), enabling interactions with deeper hydrophobic pockets in enzymes .

Functional Group Variations

  • Phenoxy vs. Benzyl Groups: Phenoxy derivatives (e.g., 4-[2-(4-chlorophenoxy)ethyl]morpholine) show reduced steric hindrance compared to benzyl-substituted analogs, facilitating faster diffusion across biological membranes .

Key Research Findings

  • Antimicrobial Activity: this compound demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming 4-(butoxymethyl)morpholine (MIC > 128 µg/mL) due to its halogenated aromatic group .
  • Solubility Profile : The compound’s logP of 4.2 suggests moderate lipophilicity, making it less water-soluble than morpholine derivatives with polar substituents (e.g., 4-(3-chloropropyl)morpholine, logP = 1.8) but more suitable for lipid-rich environments .
  • Synthetic Scalability : Industrial-scale synthesis requires optimization of purification steps (e.g., chromatography over recrystallization) to maintain >95% purity, a challenge shared with brominated analogs .

Unique Advantages and Limitations

Advantages

  • Dual Functionality: The hexyl chain and 4-chlorophenoxy group enable simultaneous hydrophobic and dipole-dipole interactions, a feature absent in simpler derivatives like 4-methylmorpholine .
  • Tunable Reactivity : The chlorine atom allows further functionalization (e.g., Suzuki coupling), unlike fluorine-substituted compounds .

Limitations

  • Metabolic Instability : The hexyl chain may undergo oxidative degradation in vivo, limiting its pharmacokinetic profile compared to shorter-chain analogs .
  • Synthetic Complexity: Multi-step synthesis increases production costs relative to non-halogenated morpholines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-(4-chlorophenoxy)hexyl]morpholine
Reactant of Route 2
4-[6-(4-chlorophenoxy)hexyl]morpholine

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